3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a thiazol-2(3H)-imine derivative characterized by a benzothiazole core substituted with ethyl and methyl groups at positions 3, 5, and 7, respectively. Its molecular formula is inferred as C₁₂H₁₄N₂S·C₇H₇SO₃, with a calculated molecular weight of ~389.15 g/mol.
Properties
IUPAC Name |
3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C7H8O3S/c1-4-13-9-6-7(2)5-8(3)10(9)14-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGZLWOXDXVTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2SC1=N)C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The core benzothiazole structure is typically synthesized via condensation reactions involving o-aminothiophenols and carboxylic acids or derivatives . A common approach involves:
- Condensation of 2-aminothiophenol derivatives with suitable aldehydes or ketones to form the benzothiazole ring system.
- Cyclization under acidic or basic conditions to close the ring.
o-Aminothiophenol + Acetaldehyde derivatives → Cyclization under reflux → Benzothiazole core
Research findings:
Patents and literature indicate that cyclization of amino-thiophenols with aldehydes or ketones under thermal or acid catalysis is a reliable route for benzothiazole formation.
Formation of the Imine Linkage
- The imine is typically formed via condensation of the benzothiazole amine derivative with an appropriate aldehyde or ketone .
- Reagents: Formaldehyde or other aldehydes, often under reflux with acid catalysis.
Benzothiazole amine + Formaldehyde → Imine formation under reflux
- For the specific compound, the imine linkage involves a 2(3H)-imine group, which can be synthesized by reacting the benzothiazole derivative with formaldehyde derivatives or similar reagents.
Sulfonate Salt Formation
- The final step involves neutralization or salt formation with methylbenzenesulfonic acid (toluene sulfonic acid).
- Procedure: Dissolving the imine compound in an appropriate solvent (e.g., ethanol or dichloromethane), then adding an equimolar amount of methylbenzenesulfonic acid, followed by stirring and crystallization.
Research data:
The synthesis of related sulfonate salts involves direct acid-base reactions, often under mild conditions, to produce stable salts suitable for pharmaceutical or research applications.
Specific Preparation Protocols (Based on Literature and Patents)
| Step | Reagents / Conditions | Description |
|---|---|---|
| 1 | o-Aminothiophenol + aldehyde derivatives | Cyclization to form benzothiazole core |
| 2 | Alkyl halides (ethyl bromide, methyl iodide) + base | Alkylation at targeted positions |
| 3 | Formaldehyde or equivalent | Imine formation with benzothiazole amine |
| 4 | Methylbenzenesulfonic acid | Salt formation via acid-base reaction |
Data Tables
Table 1: Summary of Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Duration | Purpose |
|---|---|---|---|---|---|
| 1 | o-Aminothiophenol + aldehyde | Ethanol / Toluene | Reflux | 4-6 hours | Benzothiazole ring formation |
| 2 | Ethyl bromide / Methyl iodide | Acetone / DMF | Room temp to 50°C | 12-24 hours | Alkylation |
| 3 | Formaldehyde | Toluene / Ethanol | Reflux | 2-4 hours | Imine linkage |
| 4 | Methylbenzenesulfonic acid | Ethanol | Room temp | 1-2 hours | Salt formation |
Table 2: Purification and Characterization
| Method | Description | Purpose |
|---|---|---|
| Recrystallization | Ethanol, ethyl acetate | Purify the final salt |
| Chromatography | Silica gel chromatography | Remove impurities |
| Spectroscopic Analysis | NMR, IR, MS | Confirm structure |
Research Findings and Notes
- The synthesis of benzothiazole derivatives with specific substitutions is well-documented, with multiple patents and research articles describing similar routes involving cyclization, alkylation, and condensation steps.
- The formation of the sulfonate salt is straightforward, involving acid-base neutralization, with conditions optimized to prevent decomposition.
- The choice of solvents and reaction conditions critically influences yield and purity.
- Variations in substituents (ethyl, methyl groups) are achieved via controlled alkylation reactions, with regioselectivity maintained through reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory cytokine production .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogues to highlight structural, synthetic, and physicochemical distinctions.
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
Substituent Effects: The ethyl group at position 3 in the target compound (vs. The tosylate counterion enhances solubility in polar solvents compared to bromide salts, which are more hygroscopic and prone to decomposition .
Functional Group Variations: The compound in replaces the imine group with a ketone (2(3H)-one), reducing nucleophilicity and altering hydrogen-bonding capabilities. The unexpected thiazolidinone product in underscores the sensitivity of synthesis outcomes to amine selection and reaction conditions.
Biological Activity
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole class, which is characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, making it a subject of various scientific investigations.
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 378.5 g/mol
- CAS Number : 2034155-41-2
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. Notably, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial efficacy and reported minimum inhibitory concentrations (MICs) as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | 16 | E. coli |
| 3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | 32 | S. aureus |
| 3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | 8 | P. aeruginosa |
These results indicate a broad spectrum of antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound.
Anticancer Properties
The compound has also shown promising anticancer properties. It acts as an inhibitor of human DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. Studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This could be beneficial in treating chronic inflammatory conditions.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens. The results indicated that compounds similar to 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine showed MICs ranging from 8 to 32 µg/mL against tested bacterial strains.
- Anticancer Activity Investigation : Another study focused on the anticancer potential of this compound by assessing its effects on different cancer cell lines. The findings revealed significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents.
Q & A
Q. What are the standard synthetic routes for 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine derivatives?
The most efficient method involves a one-pot, four-step procedure starting with α-active methylene ketones (e.g., acetylacetone or ethyl acetoacetate). The process includes:
Bromination using N-bromosuccinimide (NBS) in ethanol.
Nucleophilic substitution with potassium thiocyanate.
Condensation with primary amines (e.g., benzylamine or aromatic amines).
Cyclization under mild conditions.
This method avoids laborious purification steps like chromatography, achieving yields up to 90% for symmetrical ketones .
Q. How is the molecular structure of these compounds confirmed experimentally?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.41 ppm in 1H NMR) and carbon backbone (e.g., thiazole C=NH at ~169 ppm in 13C NMR) .
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., monoclinic space group P21/c with β = 95.08° for compound 2) .
- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z = 351 [M⁺] for C20H21N3OS) .
Q. What are common challenges in synthesizing thiazol-2(3H)-imine derivatives?
- Unexpected product formation : For example, bromination of acetylacetone with benzylamine yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (2) instead of the expected imine (1), resolved via X-ray analysis .
- Rearrangement reactions : Thiocyanate intermediates may undergo nucleophilic attacks, leading to alternative cyclization pathways .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in product formation during synthesis?
Unexpected products (e.g., compound 2) arise from thiocyanate intermediate rearrangements . Postulated mechanisms involve:
Q. What computational methods predict the electronic and thermodynamic properties of these compounds?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for benzo[d]thiazole derivatives) to assess reactivity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HSP70 inhibitors) to guide drug design .
- Ab initio methods : Predict vibrational spectra and thermodynamic stability (e.g., Gibbs free energy of formation) .
Q. How do reaction conditions influence regioselectivity in thiazole ring formation?
- Solvent polarity : Ethanol promotes cyclization via hydrogen bonding, while DMF accelerates dehydration .
- Temperature : Prolonged reflux (e.g., 5 hours) favors imine tautomerization over amide byproducts .
- Substituent effects : Electron-donating groups (e.g., -OCH3) on aromatic amines enhance nucleophilicity, directing regioselective C–N bond formation .
Q. What strategies optimize biological activity in thiazol-2(3H)-imine derivatives?
- Structure-activity relationship (SAR) studies : Modifying the 3-ethyl and 5,7-dimethyl groups enhances antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) .
- Prodrug design : Phosphoramidate derivatives improve bioavailability by masking polar functionalities .
- Co-crystallization : Solvates (e.g., DMSO) stabilize hydrogen-bonded dimers, enhancing solubility for in vivo assays .
Methodological Guidance
Q. Designing experiments to analyze tautomeric equilibria
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
